H-ARG-GLY-GLU-SER-OH
CAS No.: 93674-97-6
Cat. No.: VC21539763
Molecular Formula: C16H29N7O8
Molecular Weight: 447.44 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93674-97-6 |
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Molecular Formula | C16H29N7O8 |
Molecular Weight | 447.44 g/mol |
IUPAC Name | (4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C16H29N7O8/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20)/t8-,9-,10-/m0/s1 |
Standard InChI Key | DJXDNYKQOZYOFK-GUBZILKMSA-N |
Isomeric SMILES | C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
SMILES | C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Canonical SMILES | C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Chemical Identity and Properties
H-Arg-Gly-Glu-Ser-OH, also known by its sequence shortening RGES, is a tetrapeptide with defined chemical characteristics. It serves as an important control compound in various biochemical and cellular studies.
Basic Chemical Information
The tetrapeptide H-Arg-Gly-Glu-Ser-OH possesses specific chemical properties that make it valuable for research applications. Its molecular formula is C16H29N7O8, with a molecular weight of 447.44-447.45 g/mol . The compound is classified as a synthetic peptide and is typically produced through standard peptide synthesis techniques. Commercial preparations of this peptide are available with high purity, with documented purity levels of approximately 96.6% as determined by HPLC analysis .
Structural Characteristics
The complete IUPAC name for this compound is DL-arginyl-glycyl-DL-alpha-glutamyl-DL-serine . This nomenclature indicates that the arginine, glutamic acid, and serine residues can exist in either the D or L configuration, whereas glycine, lacking a chiral center, remains the same in either form. The peptide begins with a free amino terminus (represented by "H-") and ends with a free carboxyl group (denoted by "-OH").
The peptide follows the standard amino acid sequence representation, with the N-terminus (arginine) at the left and the C-terminus (serine) at the right. This directional representation aligns with the standard convention for writing peptide sequences from N-terminus to C-terminus, mimicking the biological synthesis of proteins.
Functional Significance and Applications
The H-Arg-Gly-Glu-Ser-OH peptide has specific applications in research, particularly in studies related to cell adhesion and integrin interactions.
Role as a Control Peptide
A primary application of H-Arg-Gly-Glu-Ser-OH is its use as a control peptide for RGDS (H-1155) . The RGDS sequence (Arg-Gly-Asp-Ser) is a well-known recognition motif that binds to various integrins, particularly those involved in cell adhesion processes. The RGES peptide differs from RGDS by a single amino acid substitution, where aspartic acid (D) is replaced with glutamic acid (E). This subtle change significantly alters the binding affinity to integrins, making RGES valuable as a control in studies investigating integrin-mediated processes.
Research Context in Integrin Studies
Integrins are transmembrane receptors that facilitate cell-cell and cell-extracellular matrix interactions. The RGD (Arg-Gly-Asp) motif is a key recognition sequence for many integrins. Research indicates that Arg-Gly-Asp (RGD)-binding integrins, including αvβ3, αvβ1, and αvβ5, are considered important targets for delivery of diagnostic and therapeutic agents, particularly in cancer treatment . In this context, RGES serves as a control to demonstrate the specificity of RGD-dependent interactions.
The substitution of aspartic acid with glutamic acid in RGES provides a valuable control for experimental validation, allowing researchers to confirm that observed effects are specifically due to the RGD sequence rather than non-specific peptide interactions.
Research Applications and Citations
H-Arg-Gly-Glu-Ser-OH has been utilized in various research studies, which provide insights into its applications and significance.
Notable Research Citations
Several published studies have incorporated H-Arg-Gly-Glu-Ser-OH in their research methodologies:
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H. Mohri and T. Ohkubo published findings in Peptides, volume 14, page 861 (1993)
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B.J. Davids and T.P. Yoshino reported in Developmental & Comparative Immunology, volume 22, page 39 (1998)
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F. Vella et al. published in the Journal of Biological Chemistry, volume 278, page 19834 (2003)
These citations suggest the peptide's utility across different biological research domains, spanning nearly three decades of scientific investigation.
Comparative Analysis with Related Peptides
In the context of peptide research, H-Arg-Gly-Glu-Ser-OH belongs to a family of related peptide sequences that have varying biological activities. While detailed comparative data specific to RGES is limited in the provided search results, the literature indicates that single amino acid substitutions in peptide sequences can dramatically alter their biological properties and receptor interactions.
For instance, in studies of peptide-based integrin ligands, researchers have designed hybrid α/β peptidomimetics for targeting α4β1 integrin, which is involved in inflammatory, allergic, and autoimmune diseases . This approach demonstrates the broader context in which peptides like H-Arg-Gly-Glu-Ser-OH are studied and modified to achieve specific biological effects or targeting capabilities.
This consolidated information provides researchers with the essential specifications needed for proper identification, handling, and application of H-Arg-Gly-Glu-Ser-OH in laboratory settings.
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